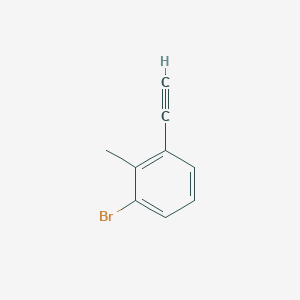

1-Bromo-3-ethynyl-2-methylbenzene

Description

1-Bromo-3-ethynyl-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine at position 1, an ethynyl group (–C≡CH) at position 3, and a methyl group (–CH₃) at position 2. This structure combines electron-withdrawing (bromine, ethynyl) and electron-donating (methyl) substituents, creating unique electronic and steric properties.

The ethynyl group’s sp-hybridized carbon enhances electrophilicity at the bromine site, making it reactive in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

Propriétés

IUPAC Name |

1-bromo-3-ethynyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDGMHIILRKOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethynyl-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethynyl-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-Bromo-3-ethynyl-2-methylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl group or the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

- Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

- Oxidation reactions can produce compounds with carbonyl or carboxyl groups.

- Reduction reactions can result in the formation of alkanes or alkenes from the ethynyl group.

Applications De Recherche Scientifique

1-Bromo-3-ethynyl-2-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.

Chemical Biology: It is utilized in the study of biochemical pathways and molecular interactions.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-ethynyl-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring and the ethynyl group. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the methyl group provides steric hindrance that affects the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

1-Bromo-3-(2-bromo-2-fluorovinyl)benzene (1-SM-f)

- Structure : Bromine at position 1, a bromo-fluorovinyl group at position 3.

- Synthesis : Prepared via reaction of 3-bromobenzaldehyde with CF₃Br₃ and PPh₃, yielding 93% as a colorless oil .

- Reactivity : The fluorovinyl group introduces strong electron-withdrawing effects, enhancing bromine’s electrophilicity. However, steric bulk from the fluorovinyl group may slow nucleophilic substitutions compared to the ethynyl group in the target compound.

1-Bromo-2-(1-methylethenyl)benzene (1a)

- Structure : Bromine at position 1, a methylethenyl group at position 2.

- Synthesis : Iodine-mediated cyclization reported in .

- Reactivity : The ethenyl group is less electron-withdrawing than ethynyl, leading to slower substitution reactions. The methyl branch increases steric hindrance, similar to the target compound’s methyl group .

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene

- Structure : Bromine at position 1, isopropyl and methoxy groups at positions 5 and 4, respectively.

- Properties : Molecular weight 243.14 g/mol (C₁₁H₁₅BrO). The methoxy group donates electrons via resonance, deactivating the ring less than ethynyl .

Physical and Chemical Properties

- EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

- The ethynyl group in the target compound creates a more electron-deficient aromatic ring compared to methoxy or alkyl-substituted analogues, favoring electrophilic substitutions at specific positions.

Reactivity in Cross-Coupling Reactions

- Target Compound: Ethynyl groups are pivotal in Sonogashira couplings for constructing carbon-carbon bonds. The methyl group at position 2 may hinder reactions at the ortho position.

- 1-SM-f : The bromo-fluorovinyl group enables dual functionalization but may complicate selectivity due to competing reactivity at the vinyl bromide site.

- 1-Bromo-4-tert-butylbenzene : The tert-butyl group’s steric bulk limits accessibility to the bromine site, reducing reaction rates compared to less hindered derivatives.

Activité Biologique

1-Bromo-3-ethynyl-2-methylbenzene, also known as 1-bromo-3-(ethynyl)-2-methylbenzene, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

1-Bromo-3-ethynyl-2-methylbenzene is characterized by the following chemical formula: C10H9Br. It features a bromine atom attached to a benzene ring that also contains an ethynyl group and a methyl group. The compound's structure can be represented as follows:

The biological activity of 1-bromo-3-ethynyl-2-methylbenzene primarily stems from its ability to interact with specific biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, potentially allowing it to inhibit certain enzymatic activities or modulate receptor functions. This interaction can lead to alterations in various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 1-bromo-3-ethynyl-2-methylbenzene exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenylacetylenes can serve as effective antimicrobial agents against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that 1-bromo-3-ethynyl-2-methylbenzene may possess similar capabilities. Studies have highlighted the role of ethynyl-containing compounds in targeting cancer cells through apoptosis induction and cell cycle arrest. The bromine substituent may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various halogenated phenylacetylenes, noting their effectiveness against Gram-positive and Gram-negative bacteria. The results showed that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

- Anticancer Activity : In a recent experimental study, derivatives of 1-bromo-3-ethynyl-2-methylbenzene were tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.